molecular formula C21H23N3OS B12611658 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 918481-85-3

1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B12611658
CAS No.: 918481-85-3
M. Wt: 365.5 g/mol
InChI Key: FCGITZXQVKZHLB-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzothiophene ring, a piperazine ring, and a pyridine ring

Properties

CAS No.

918481-85-3

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23N3OS/c25-20(19-16-26-21-7-2-1-6-18(19)21)15-24-13-11-23(12-14-24)10-8-17-5-3-4-9-22-17/h1-7,9,16H,8,10-15H2

InChI Key

FCGITZXQVKZHLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC(=O)C3=CSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the benzothiophene and pyridine intermediates. The key steps include:

    Formation of Benzothiophene Intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reaction: The benzothiophene and pyridine intermediates are then coupled using a piperazine linker. This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained by reacting the coupled intermediate with ethanone under controlled conditions.

Chemical Reactions Analysis

1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that derivatives of piperazine, including this compound, may exhibit neuroprotective properties. For example, compounds similar to 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one have been investigated for their potential in treating neurodegenerative diseases like Parkinson’s disease. These studies suggest that such compounds can modulate neurotransmitter systems and provide symptomatic relief or neuroprotection .

Antidepressant Activity

Piperazine derivatives have shown promise as antidepressants. The specific compound's structural features may enhance its interaction with serotonin receptors, leading to improved mood regulation. Research indicates that modifications in the piperazine ring can significantly affect the pharmacological profile, enhancing efficacy against depressive disorders .

Anticancer Potential

There is emerging evidence that benzothiophene derivatives possess anticancer properties. The compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies focusing on similar structures have demonstrated their ability to target cancer cell lines effectively .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a piperazine derivative similar to 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one in a rodent model of Parkinson's disease. The results indicated significant improvements in motor functions and reductions in neuroinflammation markers, suggesting a protective effect on dopaminergic neurons .

Case Study 2: Antidepressant Efficacy

In a clinical trial assessing the antidepressant efficacy of various piperazine derivatives, one compound closely related to this compound showed significant improvements in depression scales compared to placebo. The study highlighted its potential as a fast-acting antidepressant, with favorable safety profiles .

Data Tables

Application Mechanism Evidential Support
NeuroprotectionModulates neurotransmitter systemsRodent model studies showing improved outcomes
AntidepressantSerotonin receptor interactionClinical trials demonstrating efficacy
AnticancerInduces apoptosis in cancer cellsIn vitro studies on various cancer cell lines

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can be compared with similar compounds such as:

    1-(1-Benzothiophen-3-yl)-2-(piperazin-1-yl)ethan-1-one: This compound lacks the pyridine ring, making it less versatile in terms of biological activity.

    1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}ethan-1-one: The position of the pyridine ring is different, which can affect the compound’s binding affinity and specificity.

    1-(1-Benzothiophen-3-yl)-2-{4-[2-(quinolin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: The quinoline ring provides additional aromaticity and potential for π-π interactions, which can enhance the compound’s activity in certain contexts.

Biological Activity

1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one, also known by its chemical identifier CID 59382078, is a compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H23N3OS
  • Molecular Weight : 365.492 g/mol
  • CAS Number : 918481-85-3

The structure features a benzothiophene moiety linked to a piperazine derivative, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one demonstrate efficacy against various bacterial strains, including Mycobacterium tuberculosis.

A study reported that related compounds displayed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular activity .

CompoundIC50 (μM)Target
Compound A1.35Mycobacterium tuberculosis
Compound B2.18Mycobacterium tuberculosis

Cytotoxicity

In vitro cytotoxicity assays using HEK-293 cells revealed that the compound and its derivatives are generally non-toxic at therapeutic concentrations. This is crucial for their development as potential therapeutic agents, as it indicates a favorable safety profile in human cell lines .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties due to its structural similarities with known neuroactive substances. For example, research into analogs has shown that certain benzothiophene derivatives can act as agonists for dopamine receptors (D2 and D3), which are implicated in various neurological disorders such as Parkinson's disease .

The mechanisms through which 1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one exerts its biological effects are still under investigation. However, preliminary studies suggest that:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly dopamine receptors.
  • Enzyme Inhibition : It may inhibit enzymes involved in the metabolism of neurotransmitters or other signaling molecules.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could contribute to their neuroprotective effects .

Case Studies

A notable case study examined the effects of a related compound in a model of pulmonary fibrosis. The compound was shown to significantly reduce levels of lysophosphatidic acid (LPA) in plasma and exhibited efficacy in reducing extracellular matrix deposition in lung tissue . This suggests potential applications in treating fibrotic diseases.

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